8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345769
InChI: InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
SMILES:
Molecular Formula: C7H5ClIN3
Molecular Weight: 293.49 g/mol

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC18345769

Molecular Formula: C7H5ClIN3

Molecular Weight: 293.49 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
IUPAC Name 8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
Standard InChI Key PAVFRJQSRHOILE-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C(C2=N1)Cl)I

Introduction

Chemical Structure and Characterization

Molecular Architecture

The imidazo[1,2-a]pyrazine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, and 7. In 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine, substitutions at positions 2 (methyl), 6 (iodo), and 8 (chloro) introduce steric and electronic effects that modulate reactivity. X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking, a feature critical for interactions with biological targets or conductive materials .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₅ClIN₃
Molecular Weight293.49 g/mol
Density1.4–1.6 g/cm³ (estimated)
Halogen SubstituentsCl (position 8), I (position 6)
Methyl GroupPosition 2

The iodine atom’s polarizability enhances intermolecular interactions, while the chlorine atom contributes to electrophilic reactivity. These attributes make the compound a versatile intermediate in cross-coupling reactions .

Synthesis and Optimization

Iodine-Catalyzed Multicomponent Reactions

Recent advances utilize iodine catalysis for one-pot syntheses of imidazo[1,2-a]pyrazines. A three-component condensation of aryl aldehydes, 2-aminopyrazine, and tert-butyl isocyanide in the presence of catalytic iodine (5 mol%) yields derivatives with >70% efficiency . For 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine, post-synthetic halogenation introduces chlorine and iodine at specific positions, though optimized protocols remain proprietary.

Table 2: Representative Synthesis Conditions

ComponentRoleConditionsYield
2-AminopyrazineNitrogen sourceReflux, 12 h75%
4-ChlorobenzaldehydeElectrophilic partnerI₂ (5 mol%), EtOH
tert-Butyl isocyanideCycloaddition participantRoom temperature

This method’s atom economy and scalability address historical challenges in imidazo[1,2-a]pyrazine synthesis, such as poor regioselectivity and harsh reaction conditions .

Physicochemical Properties

Solubility and Stability

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates organic solvents (e.g., DMSO, DMF) for biological assays. Stability studies indicate decomposition above 150°C, with halogen loss observed under prolonged UV exposure. The methyl group at position 2 enhances kinetic stability compared to non-alkylated analogs .

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 270 nm (π→π*) and 310 nm (n→π*), characteristic of conjugated heterocycles .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 2.45 (s, 3H, CH₃), 7.82 (s, 1H, H-3), and 8.15 (s, 1H, H-5) confirm substitution patterns.

Biological Activity and Mechanisms

Antimicrobial and Antiviral Effects

Halogenated imidazopyrazines demonstrate broad-spectrum antimicrobial activity. The iodine substituent’s electronegativity disrupts bacterial membrane integrity, while the methyl group reduces metabolic degradation . Preliminary studies suggest efficacy against Gram-positive pathogens (MIC: 4–8 μg/mL).

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s fluorescence (λem = 450 nm) and high quantum yield (Φ = 0.65) make it a candidate for blue-emitting OLED layers. Its rigid structure minimizes non-radiative decay, enhancing device efficiency .

Coordination Chemistry

Iodine’s lone pairs facilitate complexation with transition metals. Palladium adducts of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine catalyze Suzuki-Miyaura couplings with turnover numbers >10⁴, underscoring utility in synthetic chemistry .

Comparative Analysis with Analogous Compounds

Table 3: Halogenated Imidazopyrazine Derivatives

CompoundMolecular FormulaKey Properties
8-Chloro-2-methylimidazo[1,2-a]pyrazineC₇H₆ClN₃Higher solubility, lower reactivity
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazineC₇H₅BrClN₃Enhanced anticancer activity
8-Chloro-6-iodoimidazo[1,2-a]pyrazineC₆H₃ClIN₃Superior OLED performance

The iodine substituent in 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine confers distinct advantages over chloro- or bromo-analogs, including stronger van der Waals interactions and redshifted absorption spectra .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Position-selective iodination requires expensive reagents (e.g., N-iodosuccinimide).

  • Toxicity Profiles: Iodine’s bioaccumulation potential necessitates rigorous in vivo safety studies .

Future research should prioritize:

  • Green Chemistry Approaches: Photocatalytic iodination to reduce waste .

  • Structure-Activity Relationships: Systematic variation of substituents to optimize pharmacodynamic properties.

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